

# In-Depth Technical Guide: The Fluorogenic Peptide Substrate 2Abz-SLGRKIQIK(Dnp)-NH<sub>2</sub>

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## Compound of Interest

Compound Name: 2Abz-SLGRKIQIK(Dnp)-NH<sub>2</sub>

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, structure, and application of the fluorogenic peptide substrate, **2Abz-SLGRKIQIK(Dnp)-NH<sub>2</sub>**. This peptide is a critical tool for the sensitive and quantitative measurement of the enzymatic activity of complement C1s, a key serine protease in the classical complement pathway.

## Core Properties and Structure

The peptide **2Abz-SLGRKIQIK(Dnp)-NH<sub>2</sub>** is a synthetic substrate specifically designed for the study of C1s protease activity. Its design is based on the principles of Förster Resonance Energy Transfer (FRET).

### Structure and Composition:

The peptide consists of a nine amino acid sequence, Ser-Leu-Gly-Arg-Lys-Ile-Gln-Ile-Lys. This sequence is flanked by a fluorophore, 2-aminobenzoyl (2Abz), at the N-terminus and a quencher, 2,4-dinitrophenyl (Dnp), conjugated to the epsilon-amino group of the C-terminal lysine residue. The C-terminus is amidated (-NH<sub>2</sub>).

Property	Value	Reference
Full Name	2-Aminobenzoyl-Ser-Leu-Gly-Arg-Lys-Ile-Gln-Ile-Lys(2,4-dinitrophenyl)-NH <sub>2</sub>	N/A
Amino Acid Sequence	{2Abz}-Ser-Leu-Gly-Arg-Lys-Ile-Gln-Ile-{Lys(Dnp)}-NH <sub>2</sub>	[1]
Molecular Formula	C <sub>59</sub> H <sub>95</sub> N <sub>19</sub> O <sub>16</sub>	[1]
Molecular Weight	1326.50 g/mol	[1]
Fluorophore (Donor)	2-Aminobenzoyl (2Abz)	[2]
Quencher (Acceptor)	2,4-dinitrophenyl (Dnp)	[2]

## Mechanism of Action

The functionality of **2Abz-SLGRKIQIK(Dnp)-NH<sub>2</sub>** as a C1s substrate is based on the FRET principle. In its intact state, the close proximity of the 2Abz fluorophore and the Dnp quencher allows for the efficient transfer of energy from the excited 2Abz to the Dnp group. This non-radiative energy transfer quenches the fluorescence of 2Abz.

Upon the introduction of active C1s protease, the peptide is cleaved at a specific recognition site within the amino acid sequence. This cleavage separates the 2Abz fluorophore from the Dnp quencher. The separation disrupts the FRET process, leading to a significant increase in the fluorescence emission from the 2Abz group. The rate of this increase in fluorescence is directly proportional to the enzymatic activity of C1s.[2]

## Quantitative Data

The following tables summarize the key quantitative parameters associated with the use of **2Abz-SLGRKIQIK(Dnp)-NH<sub>2</sub>** in a C1s activity assay.

Table 1: Physicochemical and Spectroscopic Properties

Parameter	Value	Reference
Fluorophore	2-Aminobenzoyl (2Abz)	[2]
Quencher	2,4-dinitrophenyl (Dnp)	[2]
Excitation Wavelength ( $\lambda_{ex}$ )	~360 nm	[2]
Emission Wavelength ( $\lambda_{em}$ )	~460 nm	[2]

Table 2: Representative Kinetic Parameters for C1s Activity

The following kinetic parameters are representative values for a FRET-based C1s assay and are based on the methodology described by Ye et al. (2023). The precise values for the **2Abz-SLGRKIQIK(Dnp)-NH2** substrate should be determined empirically.

Parameter	Representative Value	Unit	Description
Km (Michaelis Constant)	To be determined	$\mu\text{M}$	Substrate concentration at which the reaction rate is half of $V_{max}$ . It reflects the affinity of the enzyme for the substrate.
kcat (Turnover Number)	To be determined	$\text{s}^{-1}$	The number of substrate molecules converted to product per enzyme molecule per second.
kcat/Km (Catalytic Efficiency)	To be determined	$\mu\text{M}^{-1}\text{s}^{-1}$	A measure of the overall efficiency of the enzyme under substrate-limiting conditions.

## Experimental Protocols

The following is a detailed methodology for the determination of C1s enzymatic activity using the **2Abz-SLGRKIQIK(Dnp)-NH2** substrate. This protocol is adapted from the FRET-based immunoassay for activated C1s described by Ye et al. (2023).<sup>[2]</sup>

Materials:

- **2Abz-SLGRKIQIK(Dnp)-NH2** peptide substrate
- Activated C1s standard
- Anti-C1s antibody-conjugated magnetic microbeads
- Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Phosphate-buffered saline (PBS)
- 96-well black microtiter plates
- Fluorescence microplate reader with excitation at ~360 nm and emission detection at ~460 nm
- Magnetic separator for 96-well plates

Procedure:

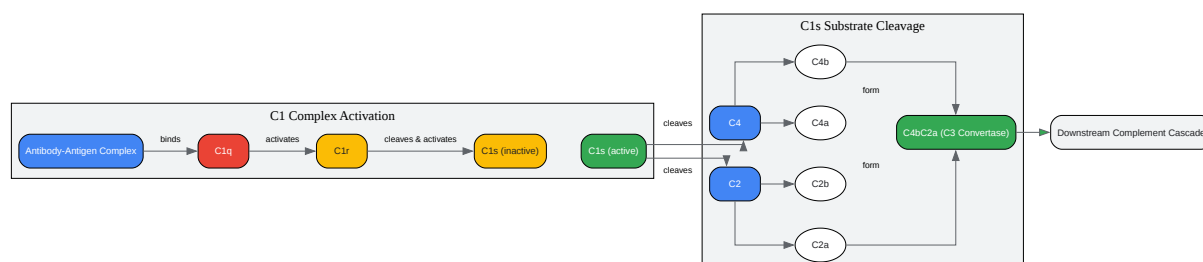
- Preparation of Reagents:
  - Prepare a stock solution of the **2Abz-SLGRKIQIK(Dnp)-NH2** substrate in a suitable solvent (e.g., DMSO) and then dilute to the desired working concentration in Tris buffer.
  - Prepare a series of dilutions of the activated C1s standard in PBS.
  - Resuspend the anti-C1s antibody-conjugated magnetic microbeads in PBS.
- C1s Capture:

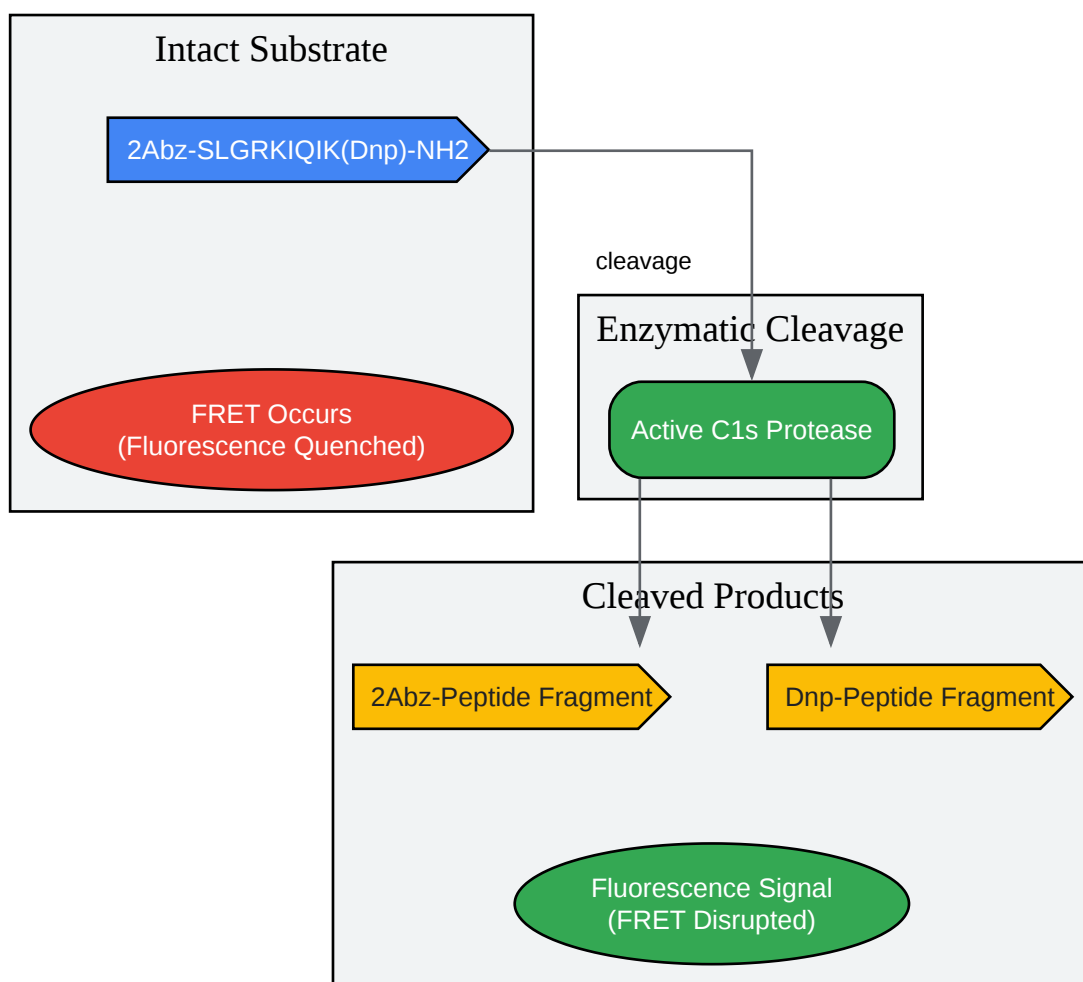
- Add a constant amount of the anti-C1s antibody-conjugated magnetic microbeads to each well of a 96-well microtiter plate.
- Add the C1s standards or experimental samples to the respective wells.
- Incubate the plate with agitation at room temperature for 10 minutes to allow for the capture of C1s.
- Washing:
  - Place the microtiter plate on a magnetic separator to pellet the magnetic beads.
  - Carefully aspirate and discard the supernatant.
  - Wash the beads by resuspending them in PBS. Repeat the magnetic separation and aspiration. Perform a total of three washes.
- Enzymatic Reaction:
  - After the final wash, resuspend the beads in Tris buffer.
  - Initiate the enzymatic reaction by adding the **2Abz-SLGRKIQIK(Dnp)-NH<sub>2</sub>** substrate solution to each well.
- Fluorescence Measurement:
  - Immediately place the microtiter plate in a fluorescence microplate reader.
  - Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 30-60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
- Data Analysis:
  - For each sample, plot the fluorescence intensity versus time.
  - The initial velocity ( $V_0$ ) of the reaction is determined from the slope of the linear portion of the curve.

- To determine the kinetic parameters ( $K_m$  and  $k_{cat}$ ), perform the assay with varying concentrations of the substrate and a fixed concentration of C1s. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

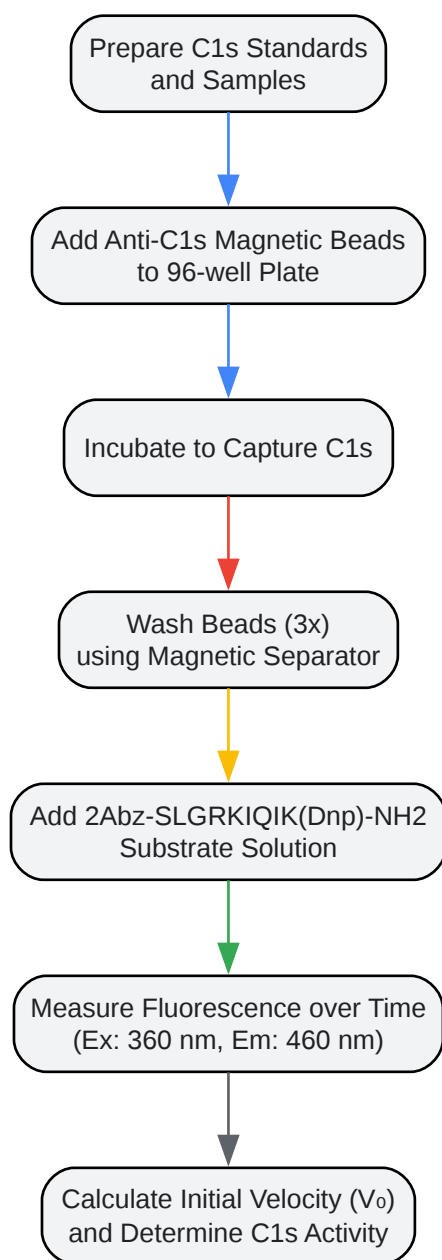
## Mandatory Visualizations

Diagram 1: Classical Complement Pathway Activation and C1s Activity









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## References

- 1. Quantitative fluorescence resonance energy transfer-based immunoassay for activated complement C1s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorogenic peptide substrates containing benzoxazol-5-yl-alanine derivatives for kinetic assay of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: The Fluorogenic Peptide Substrate 2Abz-SLGRKIQIK(Dnp)-NH<sub>2</sub>]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393774#basic-properties-and-structure-of-2abz-slgrkiqik-dnp-nh2-peptide]

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